Targinact - 92522-88-8

Targinact

Catalog Number: EVT-1578276
CAS Number: 92522-88-8
Molecular Formula: C37H42N2O8
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Targinact is a semi-synthetic opioid analgesic derived from thebaine, a natural alkaloid found in the opium poppy. The formulation includes oxycodone, which provides pain relief, and naloxone, an opioid antagonist that helps mitigate some of the side effects associated with opioids, particularly constipation.

Classification: Targinact falls under the category of opioid analgesics and is classified as a combination medication. Oxycodone acts as the primary analgesic, while naloxone serves to counteract the potential adverse effects of oxycodone.

Synthesis Analysis

Methods: The synthesis of oxycodone involves several chemical reactions starting from thebaine. Thebaine undergoes a series of transformations including oxidation and methylation to produce oxycodone. The addition of naloxone involves similar synthetic pathways that modify the structure of morphinan derivatives to yield naloxone.

Technical Details: The synthesis typically requires controlled conditions to ensure the purity and efficacy of the final product. Specific reagents and catalysts are employed to facilitate the reactions, and high-performance liquid chromatography is often used to purify and analyze the compounds produced during synthesis.

Molecular Structure Analysis

Structure: The molecular formula for oxycodone is C18H21NO4C_{18}H_{21}NO_4, while naloxone has a molecular formula of C19H21NO4C_{19}H_{21}NO_4. The structural representation includes multiple functional groups such as hydroxyl groups (-OH) and a ketone group (C=O), which are critical for their pharmacological activity.

Data: Oxycodone has a melting point of approximately 219 °C and exhibits high oral bioavailability (60-87%). Naloxone's structure allows it to cross the blood-brain barrier effectively, enabling it to counteract opioid effects when administered alongside oxycodone.

Chemical Reactions Analysis

Reactions: Oxycodone can undergo various chemical reactions including oxidation, reduction, and conjugation. In the presence of naloxone, certain reactions can lead to the formation of metabolites that retain some analgesic properties while minimizing adverse effects.

Technical Details: The metabolic pathways for oxycodone primarily involve cytochrome P450 enzymes such as CYP3A4 and CYP2D6. These enzymes facilitate the conversion of oxycodone into noroxycodone and oxymorphone, which are its major metabolites. Naloxone also undergoes similar metabolic processes but is primarily excreted unchanged.

Mechanism of Action

Process: Oxycodone exerts its analgesic effects by binding to mu-opioid receptors in the central nervous system, leading to decreased perception of pain. Naloxone acts as an antagonist at these receptors; when administered in combination with oxycodone, it reduces the likelihood of opioid-related side effects without significantly impairing pain relief.

Data: Clinical studies have shown that Targinact effectively alleviates pain while reducing constipation rates compared to oxycodone alone. This dual-action mechanism makes Targinact particularly beneficial for patients requiring long-term opioid therapy.

Physical and Chemical Properties Analysis

Physical Properties: Targinact is typically available in tablet form, with various dosages to cater to different levels of pain management needs. It is designed for controlled release to provide prolonged analgesic effects.

Chemical Properties: The compound exhibits solubility in organic solvents but limited solubility in water. Its stability is influenced by pH levels and temperature, necessitating careful storage conditions.

Applications

Scientific Uses: Targinact is primarily used in clinical settings for managing moderate to severe pain, especially in patients with chronic pain conditions who may experience constipation from conventional opioid therapy. Research continues into its efficacy in various patient populations and potential applications in other areas of pain management.

Introduction to Targinact

Pharmacological Classification and Composition

Targinact is pharmacologically classified as a mixed opioid agonist-antagonist combination. Each tablet contains precisely formulated ratios of its active constituents:

  • Oxycodone hydrochloride: A full μ-opioid receptor agonist with high oral bioavailability (60-87%) that provides central nervous system-mediated analgesia. Its molecular structure (C₁₈H₂₁NO₄) enables potent binding to opioid receptors in the brain and spinal cord [6].
  • Naloxone hydrochloride: A competitive μ-opioid receptor antagonist with minimal systemic bioavailability (<2-3%) following oral administration due to extensive first-pass hepatic metabolism. This pharmacokinetic profile allows it to act locally within the gastrointestinal tract without reversing oxycodone's central analgesic effects [1] [3].

The formulation utilizes a prolonged-release matrix system that ensures consistent drug delivery over 12 hours. Available dosage strengths maintain a fixed 2:1 oxycodone-to-naloxone ratio (e.g., 10mg/5mg, 15mg/7.5mg, 20mg/10mg) [1] [7]. Key excipients include anhydrous lactose (61.0mg in 10mg/5mg tablets), hydroxypropyl methylcellulose, and magnesium stearate, which collectively enable controlled API release while maintaining tablet integrity during gastrointestinal transit [1] [5].

Historical Development and Regulatory Approval

The development of Targinact emerged from research into mitigating opioid-induced bowel dysfunction without compromising analgesia:

  • 1990s-2000s: Pharmacodynamic studies established that orally administered naloxone could antagonize peripheral opioid receptors in the gut while its extensive first-pass metabolism (conversion to inactive metabolites) prevented significant CNS penetration [3] [6].
  • 2006: Initial approval in Germany under the trade name Targin® for severe pain management, marking the first fixed-ratio oxycodone/naloxone product [1].
  • 2009: Received European Medicines Agency (EMA) authorization for the European Union, validated by Phase III trials demonstrating significant OIC reduction versus oxycodone alone [1].
  • 2010: Health Canada approval (DINs 02387425, 02339609, 02339617, 02339625) for chronic severe pain, with subsequent extension to restless legs syndrome in 2019 based on pivotal trials [3] [5].
  • 2014: US FDA approval as Targiniq ER under Risk Evaluation and Mitigation Strategy (REMS) program, restricted to severe pain requiring around-the-clock opioids [4].
  • 2015: Therapeutic Goods Administration (TGA) of Australia approval for severe pain and later (2020) as second-line RLS treatment after dopaminergic therapy failure [5] [7].

Table 1: Global Regulatory Milestones for Targinact

YearRegionApproved IndicationsTrade Name(s)
2006GermanySevere chronic painTargin®
2009European UnionSevere pain; RLS (2015 extension)Targinact®
2010CanadaSevere chronic pain; RLS (2019 extension)Targin®
2014United StatesSevere chronic painTarginiq ER®
2015AustraliaSevere pain; RLS (2020 extension)Targin®

Therapeutic Indications and Scope in Pain Management

Targinact holds specific therapeutic indications validated by regulatory authorities and clinical studies:

Chronic Pain Management

Targinact is indicated for severe pain requiring continuous opioid therapy when alternative analgesics prove inadequate. Its efficacy extends to:

  • Neuropathic pain syndromes: Demonstrated by a 2023 case study where a spinal cord injury patient (C5 lesion) showed 83.3% reduction in abdominal pain and 66.6% reduction in hip pain after 8 weeks of therapy, with parallel improvements in neuropathic pain scores (80% reduction) [3].
  • Osteoarthritis and chronic back pain: Recognized as effective when non-opioid therapies fail, with over 70% of patients reporting maintained bowel function versus conventional opioids [2].
  • Cancer-related pain: Provides analgesia equivalent to oxycodone monotherapy while significantly reducing constipation, as established in multiple randomized controlled trials [1] [6].

Restless Legs Syndrome (RLS)

As a second-line therapy for severe to very severe idiopathic RLS after dopaminergic treatment failure (defined as inadequate response, augmentation, or intolerable side effects), Targinact demonstrates:

  • Mean effective dose of 20mg/10mg daily in pivotal trials, with symptom reduction enabling improved sleep architecture [1].
  • Regulatory approval specifically requiring ≥6-month RLS duration with daily symptoms and prior dopaminergic treatment (generally ≥4 weeks) [1] [5].

Table 2: Clinical Outcomes in Approved Indications

IndicationStudy TypeKey Efficacy OutcomesReference
Spinal Cord Injury PainCase Study (2023)- 83.3% abdominal pain reduction- 80% neuropathic pain reduction [3]
Chronic Low Back PainObservational>70% patient satisfaction with bowel function maintenance [2]
Refractory RLSPivotal TrialSignificant symptom reduction at mean 20mg/10mg daily dose [1]

Mechanistic Advantages in Pain Management

The inclusion of naloxone provides specific clinical benefits:

  • Bowel function preservation: Naloxone competitively antagonizes intestinal μ-opioid receptors, counteracting oxycodone's inhibition of peristalsis. This reduces laxative requirements by >50% in responders [3] [5].
  • Autonomic dysreflexia mitigation: In spinal injury patients, Targinact reduced systolic blood pressure spikes during bowel routines by 24.8% (242mmHg to 182mmHg), addressing a critical comorbidity [3].
  • Opioid rotation utility: Provides an alternative for patients discontinuing other opioids due to constipation, though abrupt switching may transiently worsen bowel function [1].

Table 3: Approved Compound Names for Oxycodone/Naloxone Combinations

RegionBrand Name(s)Dosage Strengths (Oxy/Nal mg)
European UnionTarginact®5/2.5, 10/5, 20/10, 40/20
United StatesTarginiq ER®10/5, 20/10, 40/20
Canada/AustraliaTargin®5/2.5, 10/5, 15/7.5, 20/10, 40/20
Global GenericsOxycodone/Naloxone PR5/2.5 to 40/20

The therapeutic scope remains constrained to patients with opioid-responsive pain or refractory RLS, with contraindications including moderate-severe hepatic impairment, respiratory depression, and acute asthma [1] [5]. Ongoing research continues to explore its potential in other conditions involving concurrent pain and autonomic dysfunction.

Properties

CAS Number

92522-88-8

Product Name

Targinact

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C37H42N2O8

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C19H21NO4.C18H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3/t14-,17+,18+,19-;13-,16+,17+,18-/m11/s1

InChI Key

ACSGYQDUMAPFHC-ONHRPZMOSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

oxycodone naloxone combination
Targinact

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.